molecular formula C5H3F3S B1586441 3-(Trifluoromethyl)thiophene CAS No. 86093-77-8

3-(Trifluoromethyl)thiophene

Cat. No.: B1586441
CAS No.: 86093-77-8
M. Wt: 152.14 g/mol
InChI Key: CORHGUPIEQAJDV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)thiophene is an organofluorine compound that features a thiophene ring substituted with a trifluoromethyl group at the third position. This compound is of significant interest due to its unique chemical properties, which include high lipophilicity and strong electron-withdrawing effects. These properties make it valuable in various fields such as material science, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the trifluoromethylthiolation of thiophene derivatives using electrophilic reagents such as the Billard reagent (PhNHSCF3) or its modified version (p-ClPhNHSCF3). This reaction typically occurs under mild conditions and can be followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Fluorothiophene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    3-Bromothiophene: Contains a bromine atom at the third position.

    3-Methylthiophene: Features a methyl group at the third position.

Uniqueness

3-(Trifluoromethyl)thiophene is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as high lipophilicity and strong electron-withdrawing effects. These properties differentiate it from other thiophene derivatives and make it particularly valuable in applications requiring these specific characteristics .

Properties

IUPAC Name

3-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3S/c6-5(7,8)4-1-2-9-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORHGUPIEQAJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377739
Record name 3-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86093-77-8
Record name 3-(Trifluoromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86093-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86093-77-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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